molecular formula C19H27ClN2O B12444818 [1-(2-Chlorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone

[1-(2-Chlorobenzyl)piperidin-4-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B12444818
M. Wt: 334.9 g/mol
InChI Key: AQEAOCFGQWJGPE-UHFFFAOYSA-N
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Description

1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound, in particular, is characterized by the presence of a chlorophenyl group and two piperidine rings, making it a complex and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorobenzyl)piperidine. This intermediate is then reacted with 4-methylpiperidine-4-carboxylic acid chloride under appropriate conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects.

Comparison with Similar Compounds

  • 1-{1-[(2-Fluorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine
  • 1-{1-[(2-Bromophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine
  • 1-{1-[(2-Methylphenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine

Comparison: 1-{1-[(2-Chlorophenyl)methyl]piperidine-4-carbonyl}-4-methylpiperidine is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to its fluorinated, brominated, or methylated analogs, the chlorinated compound may exhibit different reactivity and potency in various applications. The choice of substituent can significantly influence the compound’s pharmacokinetics, pharmacodynamics, and overall efficacy in research and industrial applications.

Properties

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H27ClN2O/c1-15-6-12-22(13-7-15)19(23)16-8-10-21(11-9-16)14-17-4-2-3-5-18(17)20/h2-5,15-16H,6-14H2,1H3

InChI Key

AQEAOCFGQWJGPE-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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